2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Catalog No.
S13995047
CAS No.
M.F
C9H18Cl2N2
M. Wt
225.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochl...

Product Name

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

IUPAC Name

2-cyclobutyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-9(7-11)4-10-5-9;;/h8,10H,1-7H2;2*1H

InChI Key

DQLGXZBQHYVNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3(C2)CNC3.Cl.Cl

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride (CAS 2901066-11-1) is a pre-functionalized, highly rigid sp3-rich building block widely procured as a premium bioisostere for piperazine and related diamines [1]. By integrating a spiro[3.3]heptane core with a pre-installed cyclobutyl moiety, this compound offers a distinct linear vectorization and enhanced three-dimensional character (high Fsp3) compared to flat, flexible heterocycles [2]. Supplied as a dihydrochloride salt, it ensures superior bench stability, excellent aqueous solubility, and precise stoichiometric control during high-throughput library synthesis, making it an essential intermediate for modern lead optimization and medicinal chemistry workflows [3].

Research Fit

Conformationally restricted piperazine bioisostere for CNS probe design
Cyclobutyl group introduces steric bulk and lipophilicity for kinase inhibitor design
Dihydrochloride salt supports straightforward solution-phase handling

Substituting this specific building block with an unfunctionalized 2,6-diazaspiro[3.3]heptane or a standard 1-cyclobutylpiperazine introduces significant synthetic and pharmacokinetic liabilities [1]. Utilizing the unfunctionalized spirocycle requires a downstream reductive amination step with cyclobutanone, which frequently suffers from steric hindrance, over-alkylation, and cumulative yield losses, complicating late-stage derivatization [2]. Conversely, reverting to a 1-cyclobutylpiperazine sacrifices the rigid, extended N-N vector unique to the spiro system, often resulting in higher metabolic clearance, increased lipophilicity, and the reintroduction of off-target toxicities that the spirocyclic scaffold is specifically designed to circumvent [3]. Furthermore, attempting to use the free base form of the spirocycle leads to handling errors due to its hygroscopic nature and susceptibility to atmospheric degradation [4].

Substitution Risk

pKa shift

N-substitution significantly alters amine basicity, which may impair CNS permeability or hERG profile.

Lipophilicity change

Cyclobutyl vs. methyl/ethyl analogs yield different LogP values, affecting binding and metabolism.

Steric and shape effects

The rigid cyclobutyl group provides distinct 3D topology; substituting with smaller alkyls may reduce target affinity.

Solid-State Handling and Stoichiometric Precision

The dihydrochloride salt of 2-cyclobutyl-2,6-diazaspiro[3.3]heptane provides a stable, free-flowing solid that resists atmospheric moisture, whereas the free base is typically a hygroscopic oil or low-melting solid [1]. Quantitative handling assessments show that the dihydrochloride salt maintains >99% purity and constant mass under standard ambient conditions for over 6 months, while the free base can absorb up to 15% of its weight in water within hours, leading to severe stoichiometric inaccuracies during automated coupling [2].

Evidence DimensionMass stability (hygroscopicity) at 60% relative humidity
Target Compound Data<0.5% mass change over 48 hours (Dihydrochloride salt)
Comparator Or Baseline>10% mass increase due to water absorption (Free base)
Quantified Difference>20-fold reduction in moisture uptake
ConditionsAmbient benchtop handling, 60% relative humidity, 25°C

Ensures precise weighing and reproducible yields in automated parallel synthesis, eliminating the need for glovebox handling or complex storage.

Basicity (pKa)
Class-level
ΔpKa ≈ -2.3 vs. piperazine
May improve CNS research probe permeability and reduce hERG-related risk
In silico prediction; experimental validation recommended

Synthetic Efficiency via Pre-Installed Alkylation

Procuring the pre-cyclobutylated spirocycle eliminates the need for late-stage reductive amination, a step that is notoriously inefficient on sterically hindered spiro[3.3]heptane systems [1]. Direct coupling (e.g., Buchwald-Hartwig or amide formation) using this pre-functionalized building block routinely achieves yields exceeding 80% [2]. In contrast, coupling the unfunctionalized 2,6-diazaspiro[3.3]heptane followed by reductive amination with cyclobutanone typically caps the two-step cumulative yield at 40-50% due to incomplete conversion and challenging chromatographic separations [3].

Evidence DimensionCumulative target synthesis yield
Target Compound Data~85% (1-step direct coupling of functionalized core)
Comparator Or Baseline~45% (2-step: coupling + reductive amination of unfunctionalized core)
Quantified Difference~40% absolute increase in final compound yield
ConditionsStandard library synthesis protocols (amide coupling or Pd-catalyzed amination)

Drastically reduces synthetic bottlenecking and raw material waste during the generation of lead optimization libraries.

Lipophilicity (LogP)
Reported
ΔLogP +0.9 vs. methyl; +0.5 vs. ethyl
Supports balanced lipophilicity tuning without excessive molecular weight
In silico XLogP3 prediction

Structural Vectorization and Target Engagement

As a piperazine bioisostere, the 2,6-diazaspiro[3.3]heptane core provides a significantly extended and rigidified spatial geometry [1]. X-ray crystallographic and computational models demonstrate that the spirocyclic core enforces an N-N distance of approximately 4.17 to 4.24 Å, acting as a stretched piperazine mimic [2]. Standard piperazine rings, adopting a flexible chair conformation, possess an N-N distance of only 2.8 to 3.0 Å [3]. This extended vector allows the spirocycle to simultaneously engage distant hydrogen-bond acceptors in target binding pockets that piperazine cannot reach.

Evidence DimensionIntramolecular N-N distance
Target Compound Data4.17 - 4.24 Å (Spiro[3.3]heptane core)
Comparator Or Baseline2.8 - 3.0 Å (Piperazine core)
Quantified Difference~1.3 Å extension in the diamine vector
ConditionsX-ray crystallographic and 3D conformational analysis

Enables access to novel chemical space and distinct binding modes in targets where standard piperazines fail to achieve optimal dual-point engagement.

Steric bulk (MW)
Class-level
MW: 152 Da vs. piperazine 86 Da
Increased steric bulk may enhance target engagement in sterically demanding sites
Based on structural comparison; activity must be verified

Physicochemical Profiling: Lipophilicity and Fsp3

Replacing a flat, N-alkylated piperazine with the 2-cyclobutyl-2,6-diazaspiro[3.3]heptane motif significantly alters the physicochemical profile of the resulting drug candidate [1]. The spirocyclic architecture increases the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved aqueous solubility and reduced off-target binding [2]. Furthermore, the spiro core typically lowers the logD by 0.5 to 1.0 units compared to an analogous 1-cyclobutylpiperazine derivative, directly contributing to enhanced microsomal stability and a longer metabolic half-life [3].

Evidence DimensionLipophilicity (logD) modulation
Target Compound Data~0.5 - 1.0 unit reduction in logD (Spirocyclic analog)
Comparator Or BaselineBaseline logD (1-Cyclobutylpiperazine analog)
Quantified Difference0.5 - 1.0 logD unit decrease
ConditionsComparative ADME profiling of matched molecular pairs

Provides a predictable strategy to rescue lead compounds suffering from high lipophilicity and rapid metabolic clearance without altering the primary basic amine pharmacophore.

Kinase selectivity (Ssel)
Reported
Ssel: 0.85 (cyclobutyl) vs. 1.2 (unsub.)
Reported selectivity shift toward Ser/Thr kinases may guide fragment library design
KINOMEscan, 468 kinases, 10 µM
Diastereoselectivity (dr)
Head-to-head
dr up to 98:2 vs. 85:15 (N-methyl/ethyl)
Higher dr can simplify purification and lower scale-up costs
Patent WO2022/041609; asymmetric synthesis
C-N coupling yield
Reported
78% vs. 45% (2-isopropyl analog)
Higher yield may reduce cost and improve parallel library synthesis success
Buchwald-Hartwig with 4-bromoanisole

High-Throughput Lead Optimization Libraries

Due to its stable dihydrochloride salt form and pre-installed cyclobutyl group, this compound is perfectly suited for automated, parallel synthesis platforms. It allows medicinal chemists to rapidly generate libraries of amides, ureas, or aryl amines with high stoichiometric precision and minimal purification overhead, accelerating the hit-to-lead process [1].

Rescue of Metabolically Unstable Piperazine Leads

In late-stage drug discovery, leads containing 1-cyclobutylpiperazine moieties often fail due to rapid oxidative metabolism or high lipophilicity-driven toxicity. Substituting the piperazine with this spirocyclic building block directly lowers logD and increases Fsp3, offering a validated procurement strategy to improve microsomal stability while maintaining the required basicity [2].

Design of Conformationally Restricted Target Binders

For targets requiring extended dual-point binding (e.g., specific kinase or PARP inhibitors), the rigid ~4.2 Å N-N vector of the spiro[3.3]heptane core provides a geometric fit that flexible piperazines cannot achieve. Procuring this specific cyclobutylated derivative allows researchers to lock the active conformation while fine-tuning the steric bulk in the binding pocket [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reduced basicity and adjusted lipophilicity
hERG liability and CNS permeability assays
Scalable asymmetric synthesis
Consistent stereochemical outcome in cyclization
Diastereomeric ratio reproducibility
PROTAC linker design
Rigid core and efficient Pd-catalyzed coupling
Conjugation yield and ternary complex stability
Fragment-based Ser/Thr kinase library
Kinase selectivity entropy profile
KINOMEscan screening against target kinases

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

224.0847040 g/mol

Monoisotopic Mass

224.0847040 g/mol

Heavy Atom Count

13

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